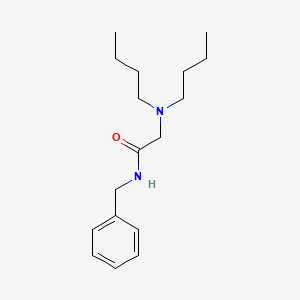
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylmethyl group attached to the nitrogen atom and a dibutylamino group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amide derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate affinity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler amide with a basic structure, lacking the phenylmethyl and dibutylamino groups.
N-Benzylacetamide: Similar to the intermediate used in the synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-, but without the dibutylamino group.
Dibutylamine: A secondary amine that forms part of the final compound’s structure.
Uniqueness
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is unique due to the presence of both the phenylmethyl and dibutylamino groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
72336-18-6 |
|---|---|
Formule moléculaire |
C17H28N2O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
N-benzyl-2-(dibutylamino)acetamide |
InChI |
InChI=1S/C17H28N2O/c1-3-5-12-19(13-6-4-2)15-17(20)18-14-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,18,20) |
Clé InChI |
KQVYAMCETWAYFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


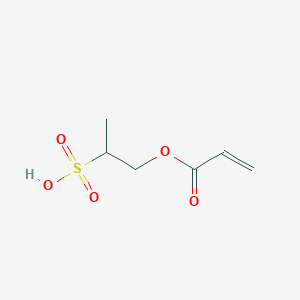
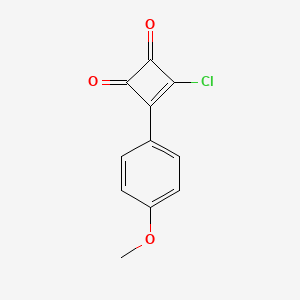
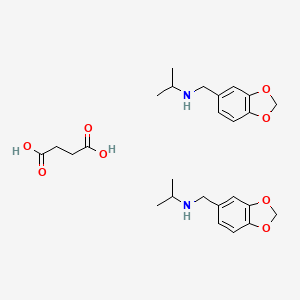


![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
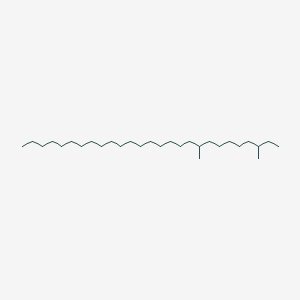


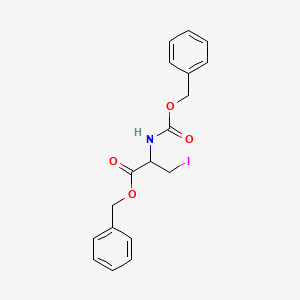

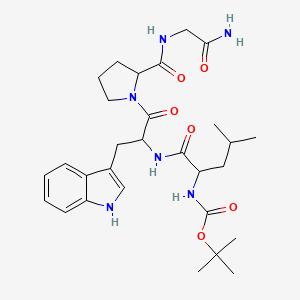
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
